Cerberidol
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Overview
Description
Cerberidol is a natural product derived from the bark of Cedrela odorata, a deciduous tree belonging to the family Meliaceae. This compound is known for its unique chemical structure and significant biological activity. This compound is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is primarily found in the bark of Cedrela odorata and exhibits various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerberidol can be synthesized through several chemical routes. One common method involves the extraction of the compound from the bark of Cedrela odorata. The bark is first pulverized and subjected to a series of extraction processes using suitable organic solvents such as ethanol and dichloromethane. The crude extract is then purified through techniques like crystallization and chromatography to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The bark of Cedrela odorata is harvested and processed in bulk. The extraction is carried out using industrial-grade solvents, and the crude extract is subjected to advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Cerberidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced pharmacological properties .
Scientific Research Applications
Cerberidol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: this compound’s pharmacological properties make it a candidate for drug development. It is being investigated for its potential use in treating diseases such as cancer, infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the formulation of antimicrobial agents and pesticides. Its natural origin and bioactivity make it an eco-friendly alternative to synthetic chemicals .
Mechanism of Action
The mechanism of action of Cerberidol involves its interaction with specific molecular targets and pathways in biological systems. This compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects . Additionally, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that promote cell death .
Comparison with Similar Compounds
Cerberin: A cardiac glycoside found in the seeds of Cerbera odollam, known for its toxic effects on the heart.
Cerbera odollam:
Uniqueness of Cerberidol: this compound stands out due to its unique chemical structure and broad spectrum of biological activities. Unlike Cerberin and Cerbera odollam, which are primarily known for their toxicity, this compound exhibits a range of pharmacological properties, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRXLUZYBRTVHL-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1CO)CO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C([C@H]1CO)CO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of cerberidol?
A1: this compound has been isolated from the leaves of Cerbera manghas and Cerbera odollam [, ]. In Cerbera manghas, it is found alongside other compounds like cyclothis compound and epoxythis compound [].
Q2: Is there any research exploring the potential antimicrobial activity of this compound?
A2: While one study suggests that this compound might be present in extracts of Picrorhiza kurroa that exhibit antimicrobial activity against Yersinia enterocolitica, this research focuses primarily on other compounds like picroside-1 []. The specific contribution of this compound to this antimicrobial effect remains unclear and requires further investigation.
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